2-Amino-1,3-Oxazol-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

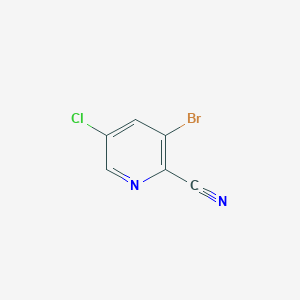

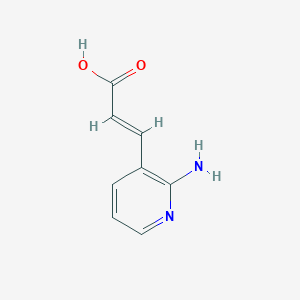

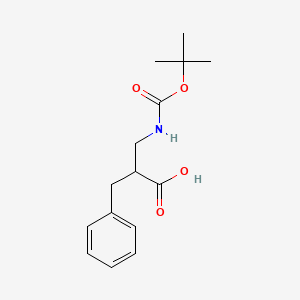

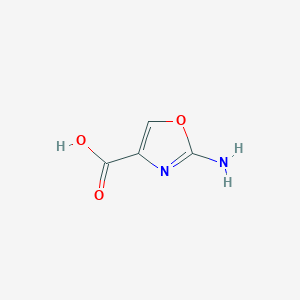

2-Amino-1,3-oxazole-4-carboxylic acid is a chemical compound that is part of the oxazole family, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of both amino and carboxylic acid functional groups within the same molecule makes it a versatile intermediate for various chemical syntheses and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of oxazole derivatives, such as 2,4-disubstituted oxazoles, can be achieved from alpha-amino acids. A practical approach has been reported where a new sequence for the synthesis of these oxazoles is described. The method involves the use of triphenylphosphine/hexachloroethane for cyclodehydration of intermediate alpha-acylamino aldehydes. This reagent system has also been investigated for the conversion of alpha-acylamino ketones to oxazoles, which could potentially be applied to the synthesis of 2-amino-1,3-oxazole-4-carboxylic acid derivatives .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 2-amino-1,3-oxazole-4-carboxylic acid, they do provide insights into the structural characterization of related compounds. For instance, the structural details of various transition metal complexes incorporating residues of heterocyclic carboxylic acids have been revealed by single crystal X-ray diffraction . Similarly, molecular adducts of heterocyclic carboxylic acids have been characterized using X-ray powder diffraction and single-crystal X-ray diffraction methods . These techniques are essential for understanding the molecular structure and could be applied to 2-amino-1,3-oxazole-4-carboxylic acid.

Chemical Reactions Analysis

The chemical reactivity of oxazole derivatives is influenced by the functional groups attached to the oxazole ring. For example, the 5-amino-1,2,3-triazole-4-carboxylic acid, a related compound, has been used for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. The chemistry of such compounds can be complex due to the possibility of undergoing rearrangements like the Dimroth rearrangement. A protocol using ruthenium-catalyzed cycloaddition has been developed to give a protected version of this triazole amino acid, which could be analogous to reactions involving 2-amino-1,3-oxazole-4-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-1,3-oxazole-4-carboxylic acid would be influenced by its functional groups. The amino group can participate in hydrogen bonding and act as a base, while the carboxylic acid group can engage in hydrogen bonding and act as an acid. These properties are crucial for the solubility, stability, and reactivity of the compound. Although the provided papers do not directly discuss the properties of 2-amino-1,3-oxazole-4-carboxylic acid, the methodologies and characterizations of related compounds can provide a foundation for predicting and analyzing its properties.

Wissenschaftliche Forschungsanwendungen

Medizin

Oxadiazol-Derivate, zu denen auch 2-Amino-1,3-Oxazol-4-carbonsäure gehört, haben sich in der Medizin als vielversprechend für eine breite Palette biologischer Aktivitäten erwiesen . Sie wurden zur Behandlung verschiedener Krankheiten beim Menschen eingesetzt . Viele Oxadiazol-Derivate zeigen antibakterielle, antivirale, blutdrucksenkende, antimykotische, antineoplastische, krebshemmende, antioxidative, entzündungshemmende und schmerzstillende Eigenschaften .

Landwirtschaft

In der Landwirtschaft können Verbindungen auf Basis von 1,3,4-Oxadiazol aufgrund ihrer herbiziden, insektiziden und fungiziden Aktivität als Pflanzenschutzmittel eingesetzt werden . Sie spielen eine wichtige Rolle in der modernen Landwirtschaft .

Antibakterielle Aktivität

Der 1,3,4-Oxadiazolring, ein Bestandteil von this compound, hat eine signifikante antimikrobielle Aktivität gezeigt .

Bioisoster für carbonylhaltige Moleküle

Der 1,3,4-Oxadiazolring hat in der medizinischen Chemie Interesse als Bioisoster für carbonylhaltige Moleküle wie Carbonsäuren, Ester und Amide geweckt .

Ligandenbindung

Der Oxadiazolring wird auch als wichtiger Bestandteil des Pharmakophors verwendet, der in der Lage ist, an einen Liganden zu binden .

Synthese neuer chemischer Einheiten

Die Verwendung von Oxazol als Zwischenprodukt für die Synthese neuer chemischer Einheiten in der medizinischen Chemie hat in den letzten Jahren zugenommen .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Oxazole derivatives, in general, have been found to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

Oxazole derivatives are known to interact with their targets through non-covalent interactions . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Result of Action

Oxazole derivatives have been associated with a wide range of biological actions .

Eigenschaften

IUPAC Name |

2-amino-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHGBUDVJAFBRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620740 |

Source

|

| Record name | 2-Amino-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944900-52-1 |

Source

|

| Record name | 2-Amino-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)